Tetra-O-acetyl Iopromide is a chemical compound that belongs to the class of iodinated contrast agents, primarily utilized in medical imaging. This compound is characterized by the presence of four acetyl groups attached to the iopromide molecule, enhancing its solubility and stability in aqueous solutions. Tetra-O-acetyl Iopromide is commonly employed in various scientific research applications, particularly in the fields of biochemistry and molecular biology.
Tetra-O-acetyl Iopromide can be synthesized from iopromide, a widely used non-ionic contrast agent. The synthesis involves the acetylation of iopromide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
This compound is classified as an iodinated contrast agent due to its high iodine content, which provides enhanced radiopacity. It falls under the category of organic compounds with functional groups that include esters and halides.
The synthesis of Tetra-O-acetyl Iopromide typically involves several key steps:
The reaction conditions for the acetylation process are critical for achieving high yields. The temperature is typically maintained between 20-30 degrees Celsius, and the reaction time can vary from 1 to 3 hours depending on the scale and specific reagents used.
Tetra-O-acetyl Iopromide has a complex molecular structure characterized by multiple functional groups. Its structural formula includes four acetyl groups (–COCH₃) attached to the iopromide backbone, which contains iodine atoms that provide radiopacity.
The molecular formula for Tetra-O-acetyl Iopromide is C₁₃H₁₅I₃N₂O₆, with a molecular weight of approximately 505.9 g/mol. The presence of iodine atoms in its structure contributes significantly to its properties as a contrast agent.
Tetra-O-acetyl Iopromide can undergo various chemical reactions:
The conditions for these reactions vary; for example, oxidation typically requires an acidic medium, while reduction may be performed in methanol under mild conditions.
The mechanism of action for Tetra-O-acetyl Iopromide primarily revolves around its role as a contrast agent in imaging techniques such as computed tomography and magnetic resonance imaging. When administered, it enhances the visibility of internal structures due to its high iodine content, which attenuates X-rays more effectively than surrounding tissues.
Upon injection into the bloodstream, Tetra-O-acetyl Iopromide circulates and accumulates in areas requiring enhanced imaging. Its interaction with biological tissues alters their radiopacity, allowing for clearer imaging results. The acetyl groups contribute to its solubility and stability within physiological environments.
Tetra-O-acetyl Iopromide has several scientific uses:
Tetra-O-acetyl Iopromide has the systematic IUPAC name: [2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoyl]amino]propyl] acetate. Its molecular formula is C26H32I3N3O12, with a molecular weight of 959.259 g/mol [1] [9]. The compound is synthesized through exhaustive acetylation of iopromide (C18H24I3N3O8), whereby the four hydroxyl groups (–OH) of the dihydroxypropyl substituents are esterified with acetyl groups (–OC(O)CH3). This structural modification converts the highly hydrophilic iopromide molecule into a more lipophilic derivative, as evidenced by its increased LogP value of 3.101 compared to the parent compound [1].
Structural Significance: The acetyl groups serve as temporary protecting groups in organic synthesis, shielding polar hydroxyl functionalities during subsequent chemical reactions. This protection is pivotal for enabling controlled conjugation with targeting vectors (e.g., peptides, antibodies) or chelators for radiometals without compromising the triiodobenzene core responsible for X-ray attenuation [1] [7]. The triiodinated benzene ring remains intact, preserving the radiopaque properties fundamental to contrast applications.
Physicochemical Properties: Key characteristics include:
Table 1: Fundamental Chemical Characteristics of Tetra-O-acetyl Iopromide
Property | Value |
---|---|
CAS Registry Number | 1246820-70-1 |
Molecular Formula | C26H32I3N3O12 |
Molecular Weight | 959.259 g/mol |
Exact Mass | 958.912 g/mol |
LogP | 3.101 |
Polar Surface Area (PSA) | 199.920 Ų |
Synonyms | Tetra-O-acetyl Iopromide; [2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoyl]amino]propyl] acetate |
The development of Tetra-O-acetyl Iopromide is intrinsically linked to the evolution of iodinated contrast media, which transitioned from ionic high-osmolar compounds (e.g., diatrizoate) in the 1950s to non-ionic low-osmolar agents (e.g., iopromide) by the 1980s [6] [8]. This transition significantly improved patient tolerance by reducing chemotoxicity and osmolality-related adverse effects. Iopromide itself, introduced as Ultravist™ by Bayer Healthcare, represented a milestone as a non-ionic, low-osmolar triiodobenzene derivative optimized for intravascular and body cavity imaging [8].
To create prodrug forms that could be enzymatically deacetylated in specific tissues for activatable contrast
Synthetic Advancements: The synthesis of Tetra-O-acetyl Iopromide exemplifies protective group chemistry applied to contrast media. By the early 2000s, researchers had optimized selective acetylation techniques that preserved the sensitive amide bonds and triiodination pattern while efficiently converting hydroxyls to acetyl esters [1]. This paved the way for its use as an intermediate in novel probe development.
Table 2: Evolution of Key Iodinated Contrast Agents Leading to Advanced Derivatives
Generation | Example Compounds | Osmolality (vs. plasma) | Key Innovations | Derivative Applications |
---|---|---|---|---|
Ionic High-Osmolar | Diatrizoate, Iothalamate | 5–8× | First clinical iodinated agents | Limited |
Non-Ionic Low-Osmolar | Iopromide, Iohexol | 2–3× | Reduced side effects, better tolerance | Basis for acidoCEST MRI probes |
Chemically Modified | Tetra-O-acetyl Iopromide | Variable (lipophilic) | Enables targeted conjugation & cellular uptake | Intermediate for molecular probes |
In contemporary research, Tetra-O-acetyl Iopromide serves two primary roles: as a precursor for pH-sensing MRI agents and as a scaffold for targeted radiotheranostics. Its utility stems from the reversible nature of acetylation, which allows strategic deprotection or further functionalization under mild conditions.
In tumor models (e.g., Raji lymphoma, MCF-7 breast cancer), iopromide consistently visualizes larger acidic regions than iopamidol due to pharmacokinetic differences [5]
Theranostic Potential: The acetyl groups provide sites for conjugating radioactive isotopes (e.g., I-123, I-131) or chelators for metallic radionuclides (Lu-177, Ga-68), enabling SPECT/PET imaging or radionuclide therapy. This positions Tetra-O-acetyl Iopromide at the intersection of conventional CT contrast and nuclear medicine:
Table 3: Performance Comparison of Iopromide-Based Agents in Functional Imaging
Application | Technique | Key Findings | Research Significance |
---|---|---|---|
Tumor pH Mapping | acidoCEST MRI | Linear pH-RCEST correlation (pH 5.8–7.6); Higher dynamic range than iopamidol | Enables non-invasive acidosis quantification in cancer |
Renal pH Monitoring | CEST MRI | Detects tubular acidosis in ischemia-reperfusion models | Functional assessment of kidney injury |
Radiotheranostic Prodrug | SPECT/CT with I-131 | Acetyl groups enable lipophilic cell penetration; Intracellular deacetylation traps radioiodine | Proof-of-concept for targeted radionuclide therapy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7